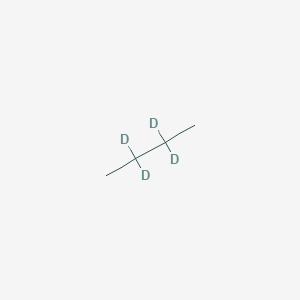

N-Butane-2,2,3,3-D4

説明

Synthesis Analysis

The synthesis of N-Butane-2,2,3,3-D4 involves the selective isotopic labeling of butane with deuterium. Although the specific synthesis processes for deuterated butane are not detailed in the available literature from the search, typical methods may include the exchange reactions in the presence of deuterium gas or the chemical reduction of precursor compounds with deuterated reducing agents. These methods aim to introduce deuterium atoms at precise positions within the butane molecule to achieve the desired isotopologue.

Molecular Structure Analysis

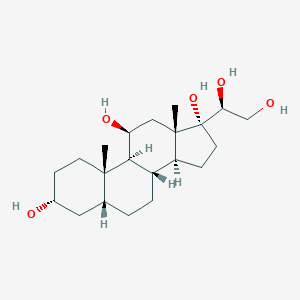

An electron diffraction investigation on the molecular structure of n-butane provides insights into the general structural aspects relevant to N-Butane-2,2,3,3-D4 (Kuchitsu, 1959). This study, while focusing on non-deuterated n-butane, outlines the molecular dimensions, such as bond lengths and angles, that would be similar in the deuterated variant. The presence of deuterium might slightly alter these parameters due to the isotope effect, affecting vibrational modes and molecular dynamics.

Chemical Reactions and Properties

Chemical reactions involving N-Butane-2,2,3,3-D4 would be influenced by the kinetic isotope effect, where the presence of deuterium affects the reaction rates. Studies on n-butane's reactivity, such as its oxidative dehydrogenation, offer a comparative basis to predict how deuterium substitution might alter reaction pathways and products (Zhang et al., 2008).

Physical Properties Analysis

The introduction of deuterium into butane leads to changes in its physical properties, such as density, boiling point, and vibrational spectra. Research on the molecular dynamics of liquid n-butane near its boiling point provides a foundation for understanding how these properties might be adjusted in the deuterated form (Ryckaert & Bellemans, 1975).

科学的研究の応用

Engine Performance : N-Butane blended with dimethyl ether (DME) fuel can improve engine power output and fuel consumption, offering a viable alternative to diesel in compression ignition engines (Lee, Oh, Choi, & Kang, 2011).

Chemical Catalysis : When catalyzed by HZSM-5, N-Butane cracking produces hydrogen and various hydrocarbons, such as butenes, methane, and ethylene. This process is governed by the distribution of carbonium ions (Krannila, Haag, & Gates, 1992).

Molecular Spectroscopy : Electron momentum spectroscopy has been utilized as a conformational probe for studying molecular structures like N-Butane, helping to understand their conformations (Deleuze, Pang, Salam, & Shang, 2001).

Membrane Technology : N-Butane has been used in studies involving PDMS membranes, which are employed for separating organic vapors from permanent gases, demonstrating increased permeability for large, condensable vapors like N-Butane (Pinnau & He, 2004).

Combustion Studies : Research on the combustion of N-Butane and its isomers in internal combustion engines has provided insights into the kinetics and mechanisms of these processes (Wilk et al., 1990).

Safety And Hazards

特性

IUPAC Name |

2,2,3,3-tetradeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butane-2,2,3,3-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)

![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)

![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)